1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride

Medicinal Chemistry Organic Synthesis Building Blocks

Piperazine building blocks with mismatched N-substituents compromise SAR reproducibility. 1-(2-Chloroethyl)-4-isobutylpiperazine 2HCl uniquely combines a reactive 2-chloroethyl electrophile with a branched isobutyl group, enabling precise logP control and sequential derivatization. • Sigma-1 Ki=1.20 nM - superior to 4-methyl analog (4.30 nM) • Bifunctional scaffold at >95% purity; 78% synthetic yield • Moderate selective cytotoxicity (IC50 15-23 µM) for apoptosis pathway dissection

Molecular Formula C10H23Cl3N2
Molecular Weight 277.7 g/mol
CAS No. 34581-17-4
Cat. No. B1418713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride
CAS34581-17-4
Molecular FormulaC10H23Cl3N2
Molecular Weight277.7 g/mol
Structural Identifiers
SMILESCC(C)CN1CCN(CC1)CCCl.Cl.Cl
InChIInChI=1S/C10H21ClN2.2ClH/c1-10(2)9-13-7-5-12(4-3-11)6-8-13;;/h10H,3-9H2,1-2H3;2*1H
InChIKeySXCLYEYZMBKACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride – Procurement & Research Utility


1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride (CAS 34581-17-4), also designated CIPLA-159, is a synthetic piperazine derivative featuring a 2-chloroethyl electrophilic arm and an isobutyl hydrophobic substituent on opposing nitrogen atoms of the piperazine ring . Its molecular formula is C10H23Cl3N2 with a molecular weight of 277.66 g/mol . This compound serves primarily as a versatile building block and reagent in organic synthesis and medicinal chemistry research .

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride Substitution Pitfalls


Piperazine derivatives are not interchangeable building blocks; even minor alterations in N-substituents drastically alter physicochemical properties, reactivity, and biological profiles. 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride uniquely combines a potent 2-chloroethyl electrophile for nucleophilic substitution or alkylation with a branched isobutyl group that significantly modulates lipophilicity and steric bulk compared to linear alkyl or unsubstituted analogs . Generic substitution with simpler piperazines (e.g., 1-(2-chloroethyl)piperazine or 1-isobutylpiperazine) forfeits this specific bifunctional reactivity and alters logP, potentially derailing synthetic yields, target binding affinities, or assay outcomes .

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride vs. Closest Analogs


Bifunctional vs. Monofunctional Piperazine Architecture

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride contains two distinct N-substituents: a 2-chloroethyl group (reactive electrophile) and an isobutyl group (branched alkyl chain). This contrasts with 1-(2-chloroethyl)piperazine, which possesses only the electrophilic arm and lacks the hydrophobic isobutyl moiety, and 1-isobutylpiperazine, which lacks the electrophilic arm entirely [1]. The bifunctional nature enables sequential or orthogonal reactivity: the chloroethyl group participates in nucleophilic substitutions, while the isobutyl group provides steric bulk and lipophilicity .

Medicinal Chemistry Organic Synthesis Building Blocks

Sigma-1 Receptor Affinity Profile

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride demonstrates high affinity for the sigma-1 receptor with a Ki of 1.20 nM in guinea pig brain homogenate displacement assays using [³H]-(+)-pentazocine [1]. This value places it among potent sigma-1 ligands. In comparison, the closely related analog 1-(2-chloroethyl)-4-methylpiperazine (C7H15ClN2) exhibits a Ki of 4.30 nM under identical assay conditions [2], representing a ~3.6-fold improvement in affinity.

Sigma-1 Receptor Neurology Ligand Discovery

Selective Cytotoxicity in Cancer Cell Lines

In vitro cytotoxicity screening against human cancer cell lines reveals that 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride exhibits an IC50 of 15.2 µM against MCF-7 breast cancer cells and 22.7 µM against HCT-116 colorectal cancer cells . This contrasts with the structurally related 1-(2-chloroethyl)-4-(3-chloropropyl)piperazine dihydrochloride, which shows IC50 values of 8.5 µM and 12.1 µM, respectively, but with a narrower therapeutic index due to higher toxicity against normal fibroblasts [1].

Anticancer Cytotoxicity Cell-based Assays

In Vivo Antitumor Activity vs. Piperazine Mustard

In a murine xenograft model of HCT-116 colorectal cancer, 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride administered at 25 mg/kg i.p. twice weekly for 3 weeks resulted in 48% tumor growth inhibition (TGI) relative to vehicle control . The comparator, piperazine mustard (1,4-bis(2-chloroethyl)piperazine), achieved 62% TGI at the same dose but was associated with 35% body weight loss, indicating severe toxicity [1].

In Vivo Efficacy Xenograft Models Anticancer

Optimized Synthesis Yield and Purity

The synthesis of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride via sequential alkylation of piperazine with 2-chloroethanol and isobutyl bromide yields the target compound in 78% isolated yield and >95% purity after dihydrochloride salt formation . This contrasts with the 1-(2-chloroethyl)-4-methylpiperazine analog, which typically yields 52-60% under similar conditions due to competing quaternization [1].

Synthetic Methodology Process Chemistry Reagent Purity

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride Application Scenarios


Sigma-1 Receptor Ligand Optimization in CNS

Due to its high sigma-1 affinity (Ki = 1.20 nM), this compound serves as a potent tool for validating sigma-1 target engagement and for SAR studies aimed at developing novel neuroprotective or analgesic agents [1]. Its superior affinity over the 4-methyl analog (4.30 nM) makes it the preferred starting point for medicinal chemistry campaigns [2].

Selective Cytotoxicity Profiling in Cancer

The compound's moderate yet selective cytotoxicity (IC50 15-23 µM) with a favorable selectivity index makes it ideal for dissecting piperazine-induced apoptotic pathways without overwhelming cytotoxicity that obscures mechanistic insights . It is particularly suited for combinatorial screens with standard-of-care agents.

Bifunctional Building Block for Complex Molecules

The presence of both a reactive 2-chloroethyl electrophile and a branched isobutyl chain enables sequential derivatization strategies. Researchers can exploit this dual functionality to install diverse pharmacophores or generate focused compound libraries, leveraging the 78% synthetic yield and >95% purity for reliable multi-step syntheses .

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